molecular formula C11H12N2O5 B4927475 methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate

Cat. No.: B4927475
M. Wt: 252.22 g/mol
InChI Key: RQZHHQQATAKKER-UHFFFAOYSA-N
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Description

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is an organic compound that belongs to the class of nitroaniline derivatives It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an amino group and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate typically involves the reaction of 2-nitroaniline with methyl acetoacetate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The general steps are as follows:

    Nitration: The starting material, aniline, is nitrated to form 2-nitroaniline.

    Condensation: 2-nitroaniline is then condensed with methyl acetoacetate in the presence of a catalyst such as piperidine or acetic acid.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 4-[(2-aminophenyl)amino]-4-oxobutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-[(2-nitrophenyl)amino]-4-oxobutanoic acid.

Scientific Research Applications

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials and dyes.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate: Similar structure but with the nitro group in the para position.

    Ethyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 4-[(2-nitrophenyl)amino]-4-oxopentanoate: Similar structure but with an additional carbon in the ester chain.

Uniqueness

Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is unique due to the specific positioning of the nitro group and the butanoate ester, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

methyl 4-(2-nitroanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-18-11(15)7-6-10(14)12-8-4-2-3-5-9(8)13(16)17/h2-5H,6-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZHHQQATAKKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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